molecular formula C22H17FN4O3S B2440080 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)propanamide CAS No. 1797558-30-5

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)propanamide

Cat. No.: B2440080
CAS No.: 1797558-30-5
M. Wt: 436.46
InChI Key: ROLIODGYROQKBW-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H17FN4O3S and its molecular weight is 436.46. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Compounds with structures related to the one mentioned have been investigated for their herbicidal activities. Liu et al. (2014) synthesized a series of novel compounds displaying moderate to good selective herbicidal activity against Brassica campestris L. at a concentration of 100 mg/L, indicating the potential of such compounds in agricultural applications Liu & Shi, 2014.

Anticancer and Antioxidant Activities

Tumosienė et al. (2020) explored the antioxidant and anticancer activities of novel derivatives, indicating the potential of such compounds in therapeutic applications. Specifically, certain derivatives showed antioxidant activity approximately 1.4 times higher than that of ascorbic acid and demonstrated cytotoxicity against human glioblastoma U-87 cell lines, highlighting their potential in cancer treatment Tumosienė et al., 2020.

Study of Peripheral Benzodiazepine Receptors

Fookes et al. (2008) synthesized compounds with high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs), indicating their utility in neurodegenerative disorders research. Biodistribution studies in rats showed the potential of these compounds as imaging agents for PBR expression in neurodegenerative disorders Fookes et al., 2008.

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S/c23-16-7-3-1-5-14(16)21-25-18(13-31-21)15-6-2-4-8-17(15)24-19(28)9-11-27-12-10-20(29)26-22(27)30/h1-8,10,12-13H,9,11H2,(H,24,28)(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLIODGYROQKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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